

# Physicochemical properties of 4-(2-Chlorophenyl)butan-2-amine

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## Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(2-Chlorophenyl)butan-2-amine**

## Introduction

**4-(2-Chlorophenyl)butan-2-amine** is a primary amine of interest within synthetic chemistry and drug discovery. Its structure, featuring a chlorinated phenyl ring and a chiral center, makes it a valuable building block for more complex molecules, particularly in the development of novel therapeutic agents. The physicochemical properties of such a compound are paramount, as they dictate its behavior in both chemical reactions and biological systems. These parameters—including solubility, pKa, and spectroscopic characteristics—are critical for process optimization, formulation development, and understanding its pharmacokinetic profile.

This guide provides a comprehensive technical overview of the core physicochemical properties of **4-(2-Chlorophenyl)butan-2-amine**. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven methodologies for their experimental determination. The emphasis is placed on the causality behind experimental choices, ensuring that the presented protocols are robust, logical, and self-validating.

## Section 1: Core Physicochemical Properties

The fundamental properties of a compound provide a quantitative basis for predicting its behavior. For **4-(2-Chlorophenyl)butan-2-amine**, a combination of experimental data and well-established predictive models allows for a detailed characterization.

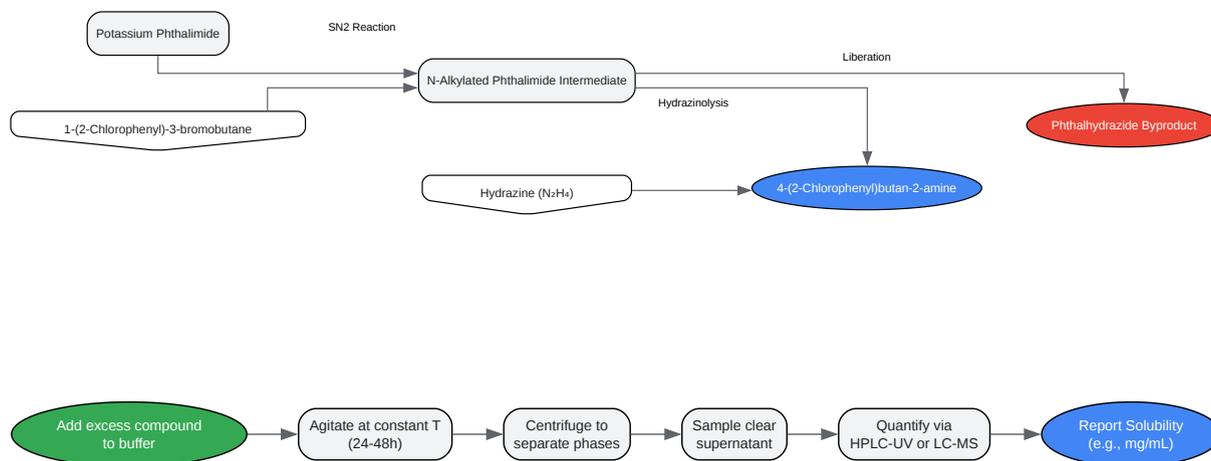
Property	Value / Description	Source / Method
IUPAC Name	4-(2-Chlorophenyl)butan-2-amine	IUPAC Nomenclature
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	-
Molecular Weight	183.68 g/mol	[1]
CAS Number	Not available	-
Appearance	Colorless to yellow liquid (predicted)	Based on analogous amines[2]
Solubility	Slightly soluble in Water (with heating) and DMSO (with sonication); Soluble in Methanol.[1]	Experimental[1]
pKa of Conjugate Acid	~10.6 (predicted)	Based on analogous alkylamines[2][3]
LogP (Octanol-Water)	~3.0 (predicted)	Based on isomers and related structures[4][5]

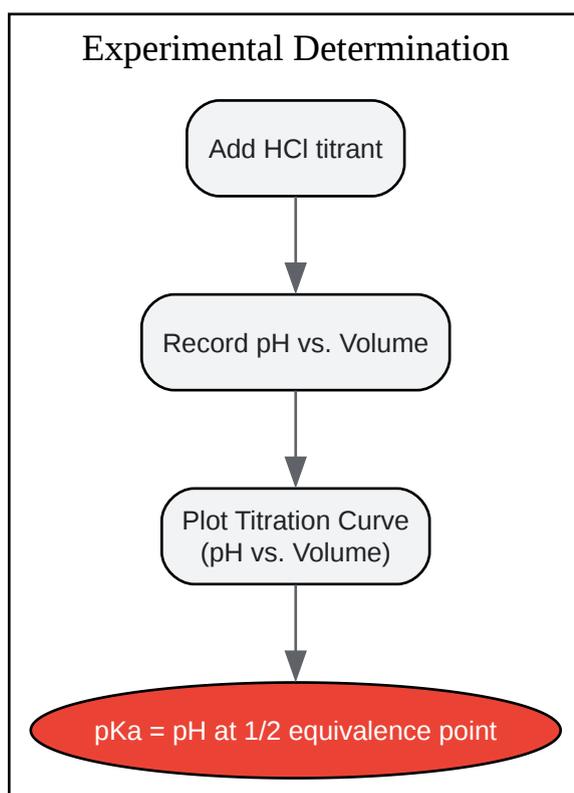
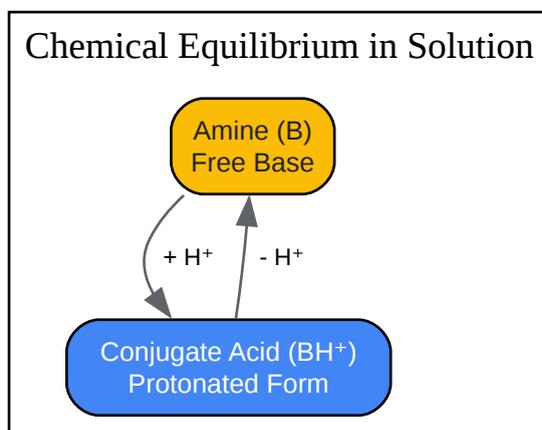
## Section 2: Synthesis and Structural Elucidation

The unambiguous synthesis and structural confirmation of the target molecule are prerequisites for any further characterization. A common challenge in the synthesis of primary amines via alkylation is over-alkylation, where the product amine, being nucleophilic, reacts further with the alkyl halide.[6] The Gabriel synthesis provides an elegant solution by using a protected form of the amine, phthalimide, to achieve mono-alkylation.

### Proposed Synthetic Workflow: Gabriel Synthesis

The rationale for selecting the Gabriel synthesis is its reliability in producing primary amines cleanly.[6] The nitrogen in phthalimide is deprotonated to form a potent nucleophile, which is then alkylated. Subsequent hydrolysis or, more commonly, hydrazinolysis, liberates the desired primary amine.





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Caption: Logical relationship for pKa determination via potentiometric titration.

## Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound.

- Infrared (IR) Spectroscopy:
  - Principle: IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations.
  - Expected Absorptions: For **4-(2-Chlorophenyl)butan-2-amine**, the key expected peaks include:
    - $\sim 3300\text{-}3400\text{ cm}^{-1}$ : Two distinct peaks for the N-H asymmetric and symmetric stretching of a primary amine. [7] \*  $\sim 2850\text{-}2960\text{ cm}^{-1}$ : C-H stretching from the aliphatic butane chain.
    - $\sim 1600, 1475\text{ cm}^{-1}$ : C=C stretching vibrations characteristic of the aromatic phenyl ring.
    - $\sim 750\text{ cm}^{-1}$ : Strong C-H out-of-plane bending, indicative of ortho-disubstitution on the phenyl ring.
    - $\sim 1050\text{ cm}^{-1}$ : C-Cl stretching vibration.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a strong magnetic field.
  - Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ ):
    - $\sim 7.1\text{-}7.4\text{ ppm}$ : Multiplets corresponding to the 4 protons on the ortho-substituted aromatic ring.
    - $\sim 3.0\text{-}3.2\text{ ppm}$ : A multiplet for the single proton at the chiral center (C2), coupled to both the methyl and methylene protons.
    - $\sim 2.6\text{-}2.8\text{ ppm}$ : A multiplet for the two benzylic protons (C4).
    - $\sim 1.5\text{-}1.8\text{ ppm}$ : A multiplet for the two protons on C3.
    - $\sim 1.2\text{-}1.4\text{ ppm}$ : A doublet for the three protons of the methyl group at C1.

- ~1.3 ppm (broad singlet): A signal for the two amine (NH<sub>2</sub>) protons.
- Predicted <sup>13</sup>C NMR Spectrum (in CDCl<sub>3</sub>):
  - ~125-140 ppm: Six distinct signals for the six carbons of the 2-chlorophenyl group.
  - ~45-50 ppm: Signal for the methine carbon (C2) bearing the amine group.
  - ~30-40 ppm: Signals for the two methylene carbons (C3 and C4).
  - ~20-25 ppm: Signal for the terminal methyl carbon (C1).
- Mass Spectrometry (MS):
  - Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and structural information from fragmentation patterns.
  - Expected Fragmentation (Electron Ionization - EI):
    - Molecular Ion (M<sup>+</sup>): An odd-numbered peak at m/z 183 (for <sup>35</sup>Cl) and a smaller peak at m/z 185 (for <sup>37</sup>Cl) in an approximate 3:1 ratio, consistent with the presence of one chlorine atom. The odd molecular weight is a characteristic of molecules containing an odd number of nitrogen atoms. [8] \* Base Peak: The most abundant fragment is often the result of alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this molecule, cleavage between C2 and C3 would yield a stable iminium ion at m/z 44 (CH<sub>3</sub>-CH=NH<sub>2</sub><sup>+</sup>). This is a highly characteristic fragmentation for primary amines. [8] \* Other Fragments: Loss of the chlorophenyl group could also lead to other characteristic fragments.

## Conclusion

The physicochemical properties of **4-(2-Chlorophenyl)butan-2-amine** define its potential utility and behavior in a scientific context. This guide has detailed its core properties, including molecular structure, solubility, and predicted pKa. Furthermore, it has provided robust, rationale-driven experimental protocols for the determination of these properties, grounded in established analytical principles. The synthesis, purification, and comprehensive characterization using the spectroscopic and analytical techniques outlined herein are essential

steps for any researcher or drug developer working with this compound, ensuring data integrity and enabling its effective application in further research.

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